molecular formula C11H9F2IO3 B8712314 Ethyl 3-(2,3-difluoro-5-iodophenyl)-3-oxopropanoate CAS No. 333780-76-0

Ethyl 3-(2,3-difluoro-5-iodophenyl)-3-oxopropanoate

Cat. No.: B8712314
CAS No.: 333780-76-0
M. Wt: 354.09 g/mol
InChI Key: RWYDSVFXWPPIQD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-difluoro-5-iodophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H9F2IO3 and its molecular weight is 354.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

333780-76-0

Molecular Formula

C11H9F2IO3

Molecular Weight

354.09 g/mol

IUPAC Name

ethyl 3-(2,3-difluoro-5-iodophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H9F2IO3/c1-2-17-10(16)5-9(15)7-3-6(14)4-8(12)11(7)13/h3-4H,2,5H2,1H3

InChI Key

RWYDSVFXWPPIQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC(=C1)I)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Difluoro-5-iodobenzoic acid (Preparation 19, 18.2 g) in tetrahydrofuran (100 mL) at room temperature is treated with 1,1′-carbonyldiimidazole (12.46 g) portion-wise over a one minute period under a nitrogen atmosphere and the mixture is stirred for 6 h. In a separate flask, ethyltrimethylsilyl malonate (14.38 g) in tetrahydrofuran (40 mL) is cooled to 0-5° C. and DBU (11.20 g) is added dropwise over a period of 15 minutes. After 5.5 h, this solution is cannulated into the ice cooled imidazolide solution over a 7 minute period with vigorous stirring. The mixture is allowed to slowly warm to room temperature overnight. The reaction mixture is poured into 600 mL of ice/water containing 41 mL of 6N HCl. The mixture is extracted 3 times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and concentrated in vacuo. The crude product is purified by chromatography, using 600 g of silica gel, packed and eluted with methylene chloride/heptane/ethyl acetate/acetic acid (3/7/0.5%/0.5%), to afford the title compound in 65% yield as an orange oily solid. Physical characteristics: 1H NMR (CDCl3) δ12.65, 8.00, 7.94, 7.73, 7.58, 5.81, 4.35-4.19, 3.96, 1.35, 1.28; IR (diffuse reflectance) 2986, 1647, 1622, 1573, 1489, 1420, 1383, 1293, 1275, 1240, 1215, 1037, 958, 882, 801 cm−1; MS (EI) m/z 354 (M+); HRMS (FAB) m/z 354.9648 (C11H9F2IO3+H). Anal. Found: C, 37.34; H, 2.50; N, 0.15.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
12.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyltrimethylsilyl malonate
Quantity
14.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
11.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
65%

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